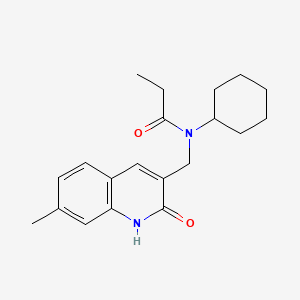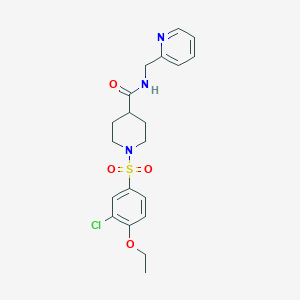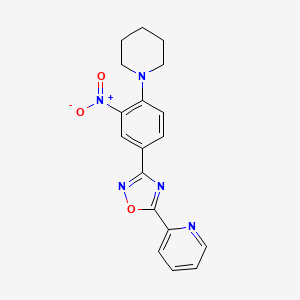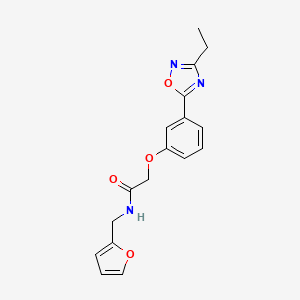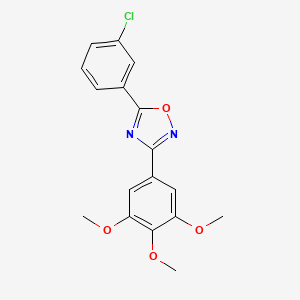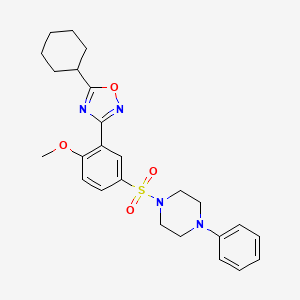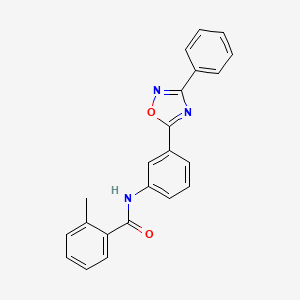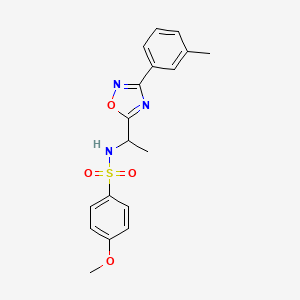
4-methoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide, also known as MTSES, is a sulfhydryl-reactive compound that is widely used in scientific research. MTSES has a unique chemical structure that makes it a valuable tool for studying the biological functions of proteins and enzymes.
Mecanismo De Acción
4-methoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide modifies the activity of proteins and enzymes by reacting with the sulfhydryl groups of cysteine residues. This reaction can lead to the formation of disulfide bonds, the modification of protein structure, and the alteration of enzymatic activity. This compound has been shown to be a potent inhibitor of cysteine proteases and ion channels, making it a valuable tool for studying these proteins.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects that make it a valuable tool for scientific research. This compound can modify the activity of proteins and enzymes, leading to changes in cellular function and signaling. This compound has been shown to be a potent inhibitor of cysteine proteases, which are important enzymes involved in a number of diseases, including cancer. This compound has also been shown to modulate the activity of ion channels, which are important for the regulation of cellular excitability and neurotransmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide has several advantages for lab experiments, including its ability to modify the activity of proteins and enzymes, its relatively simple synthesis, and its availability. However, this compound also has some limitations, including its potential toxicity, its limited solubility in aqueous solutions, and its potential for non-specific reactions with other cellular components.
Direcciones Futuras
There are several future directions for research involving 4-methoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide. One area of interest is the development of new sulfhydryl-reactive compounds that are more specific and less toxic than this compound. Another area of interest is the use of this compound in the development of new drugs for the treatment of diseases such as cancer and neurodegenerative disorders. Additionally, the use of this compound in the study of protein folding and stability is an area of ongoing research. Overall, this compound is a valuable tool for scientific research and has the potential to lead to new insights into the structure and function of proteins and enzymes.
Métodos De Síntesis
4-methoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 3-(m-tolyl)-1,2,4-oxadiazole-5-thiol with 1-(2-chloroethyl)-4-methoxybenzene, followed by sulfonation with chlorosulfonic acid. The final product is purified using column chromatography and recrystallization. The synthesis of this compound is relatively straightforward and can be performed in most organic chemistry laboratories.
Aplicaciones Científicas De Investigación
4-methoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide is widely used in scientific research as a sulfhydryl-reactive compound that can modify the activity and function of proteins and enzymes. This compound has been used to study the structure and function of ion channels, transporters, and enzymes. It has also been used to investigate the role of sulfhydryl groups in protein folding, stability, and regulation. This compound is a valuable tool for understanding the biochemical and physiological processes that govern cellular function and disease.
Propiedades
IUPAC Name |
4-methoxy-N-[1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-12-5-4-6-14(11-12)17-19-18(25-20-17)13(2)21-26(22,23)16-9-7-15(24-3)8-10-16/h4-11,13,21H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJDYZXECNXZJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C(C)NS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


